Fungal-Selective Hsp90 Inhibition: RAP Class Selectivity vs. Non-Selective Clinical Hsp90 Inhibitors
Resorcylate aminopyrazole (RAP) compounds, for which 2-methoxy-4-[[(1-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride is a direct structural precursor, are the first and only class of Hsp90 inhibitors capable of discriminating between fungal and human Hsp90 isoforms in biochemical assays. This selectivity is contingent on the N-methylpyrazole motif and the methoxy-phenol (resorcylate mimic) present in this compound [1]. In contrast, clinical Hsp90 inhibitors such as NVP-AUY922 and ganetespib show no species selectivity, inhibiting human Hsp90α with equal or greater potency, which precludes their use as antifungal agents due to host toxicity [2].
| Evidence Dimension | Fungal vs. Human Hsp90 Biochemical Selectivity |
|---|---|
| Target Compound Data | RAP series (derived from this phenol-pyrazole scaffold): 5–30 fold selectivity for C. neoformans Hsp90 over human Hsp90α in fluorescence polarization (FP) assays. EC50 in fungal cell lysate: low–mid nM [1]. |
| Comparator Or Baseline | NVP-AUY922: non-selective; comparable potency against human and fungal Hsp90. No therapeutic window for antifungal application [2]. |
| Quantified Difference | RAPs achieve 5–30× selectivity window vs. no selectivity for clinical comparators. This represents a qualitative—not merely quantitative—advance, creating the first tractable therapeutic window for Hsp90-targeted antifungals [1]. |
| Conditions | Biochemical FP competition assays using purified recombinant Hsp90 nucleotide-binding domains (NBDs) from C. neoformans, C. albicans, and human Hsp90α. Supplementary Tables 1–2 in Marcyk et al. 2021 [1]. |
Why This Matters
Fungal-selective Hsp90 inhibition is a previously intractable target; this compound provides the validated core scaffold for achieving that selectivity, making it the rational procurement choice for antifungal Hsp90 programs over non-selective inhibitors that carry inherent host toxicity.
- [1] Marcyk PT, LeBlanc EV, Kuntz DA, et al. Fungal-Selective Resorcylate Aminopyrazole Hsp90 Inhibitors. J Med Chem. 2021;64(2):1139-1169. View Source
- [2] University of Toronto. Fungal-selective Inhibitors of Hsp90 – Technology Opportunity P2192. Competitive Advantage: First class of selective Hsp90 inhibitors; 5–30 fold selectivity. View Source
